An In-depth Technical Guide to 4-(Methoxymethyl)benzaldehyde
An In-depth Technical Guide to 4-(Methoxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Methoxymethyl)benzaldehyde, a key aromatic aldehyde intermediate. While experimental data for some physical properties remain elusive in publicly accessible literature, this document consolidates available information on its identity, safety, and spectroscopic characteristics. Furthermore, this guide presents a logical, field-proven synthetic approach for its preparation and purification, highlighting its significance as a versatile building block in organic synthesis and its potential applications in medicinal chemistry, particularly in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Introduction: The Synthetic Versatility of Substituted Benzaldehydes
Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a variety of chemical transformations including nucleophilic additions, oxidations, reductions, and condensation reactions. The specific substituents on the aromatic ring play a crucial role in modulating the molecule's electronic properties, steric hindrance, and overall reactivity, thereby influencing the outcome of synthetic endeavors.
4-(Methoxymethyl)benzaldehyde, with its unique combination of an aldehyde and a methoxymethyl ether group at the para position, presents an interesting scaffold for synthetic chemists. The methoxymethyl group can influence the molecule's solubility and act as a stable ether linkage, while the aldehyde provides a reactive site for further molecular elaboration. This guide aims to provide a detailed understanding of this compound's properties and its synthesis, empowering researchers to effectively utilize it in their synthetic strategies.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its successful application in research and development. This section details the known characteristics of 4-(Methoxymethyl)benzaldehyde.
Core Compound Identifiers
It is crucial to distinguish 4-(Methoxymethyl)benzaldehyde from its close structural isomer, 4-Methoxybenzaldehyde (p-anisaldehyde), as they possess different properties and reactivity profiles.
| Property | Value | Source |
| Chemical Name | 4-(Methoxymethyl)benzaldehyde | IUPAC |
| CAS Number | 93943-06-7 | |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.17 g/mol | |
| Canonical SMILES | COCC1=CC=C(C=C1)C=O | |
| InChI Key | LHKUVIRLOYVRHW-UHFFFAOYSA-N |
Physical Properties
Obtaining precise, experimentally determined physical properties for 4-(Methoxymethyl)benzaldehyde from publicly available literature has proven challenging. The data is often confounded with that of its isomers. The table below presents computed properties and any available experimental data. Researchers should exercise caution and ideally determine these values experimentally for their specific samples.
| Property | Value | Notes | Source |
| Melting Point | Not available | Experimental data is not readily available. | - |
| Boiling Point | Not available | Experimental data is not readily available. | - |
| Density | Not available | Experimental data is not readily available. | - |
| Solubility | Not available | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. | - |
| Polar Surface Area | 26.3 Ų | Computed |
Spectroscopic Data
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~9.9-10.0 ppm), the aromatic protons (a set of doublets in the aromatic region, ~7.4-7.9 ppm), the methylene protons of the methoxymethyl group (singlet, ~4.5 ppm), and the methyl protons of the methoxymethyl group (singlet, ~3.4 ppm).
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¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the aldehyde carbonyl carbon (~192 ppm). Other expected signals include those for the aromatic carbons (in the range of ~120-140 ppm), the methylene carbon of the methoxymethyl group (~70 ppm), and the methyl carbon (~58 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing around 1700 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 150.17). Fragmentation patterns would likely involve the loss of the methoxy group or the entire methoxymethyl group. A GC-MS data source is available on PubChem, which can be used for comparison.[1]
Synthesis and Purification: A Practical Approach
A reliable and reproducible synthetic protocol is crucial for obtaining high-purity 4-(Methoxymethyl)benzaldehyde for research and development purposes. The following section outlines a robust, two-step synthetic strategy starting from readily available precursors.
Synthetic Workflow
The most logical and efficient synthesis of 4-(Methoxymethyl)benzaldehyde involves the initial preparation of 4-(hydroxymethyl)benzaldehyde followed by a Williamson ether synthesis to introduce the methyl group.
Caption: Synthetic workflow for 4-(Methoxymethyl)benzaldehyde.
Step-by-Step Experimental Protocol
Step 1: Oxidation of p-Tolyl Methanol to 4-(Hydroxymethyl)benzaldehyde
This initial step can be achieved through various selective oxidation methods. A common and effective approach utilizes manganese dioxide (MnO₂) as the oxidizing agent.
Protocol:
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To a stirred solution of p-tolyl methanol (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (5-10 equivalents).
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Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
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Wash the Celite® pad with the reaction solvent.
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Combine the filtrate and washings, and concentrate under reduced pressure to yield crude 4-(hydroxymethyl)benzaldehyde, which can be purified by column chromatography on silica gel.
Step 2: Williamson Ether Synthesis of 4-(Methoxymethyl)benzaldehyde
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[2][3][4]
Protocol:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)benzaldehyde (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
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Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise. Caution: Sodium hydride is highly reactive and flammable; handle with extreme care.
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Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation to the alkoxide.
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To the resulting alkoxide solution, add methyl iodide (CH₃I, ~1.2 equivalents) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a well-ventilated fume hood.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
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Carefully quench the reaction by the slow addition of water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford pure 4-(Methoxymethyl)benzaldehyde.
Applications in Research and Drug Discovery
While specific, widespread applications of 4-(Methoxymethyl)benzaldehyde are not extensively documented, its structural motifs suggest significant potential as a key intermediate in medicinal chemistry and organic synthesis.
Role as a Synthetic Building Block
The dual functionality of an aldehyde and a stable ether linkage makes 4-(Methoxymethyl)benzaldehyde a valuable building block for the synthesis of more complex molecules. The aldehyde can be transformed into a variety of other functional groups, while the methoxymethyl ether is generally stable to many reaction conditions.
Potential in Medicinal Chemistry
Aromatic aldehydes are common starting materials in the synthesis of pharmacologically active compounds. A notable example is the use of related benzamide derivatives in the development of potent and selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, which are promising therapeutic targets for type 2 diabetes and obesity. The synthesis of 2-ethoxy-4-(methoxymethyl)benzamide derivatives has been explored for this purpose, highlighting the potential of the 4-(methoxymethyl)benzoyl scaffold in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(Methoxymethyl)benzaldehyde.
Hazard Identification
Based on available safety data sheets (SDS), 4-(Methoxymethyl)benzaldehyde is classified with the following hazards:
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GHS Pictograms:
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
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Recommended Handling Procedures
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
References
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Angene Chemical. (2025, October 29). Safety Data Sheet: 4-Methoxy-3-(methoxymethyl)benzaldehyde. [Link]
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PubChem. (n.d.). Compound Summary for CID 10171251, 4-(Methoxymethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
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Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
